S-Methyl-3-thioacetaminophen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxy-3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKLDWGYWQCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190833 | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37398-23-5 | |
| Record name | N-[4-Hydroxy-3-(methylthio)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYLTHIO)ACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of S Methyl 3 Thioacetaminophen
The Thiomethyl Shunt Pathway in Human Metabolism
The thiomethyl shunt is a metabolic pathway responsible for the formation of thiomethylated metabolites from glutathione-derived conjugates. researchgate.netbiorxiv.org Historically considered a minor pathway in humans, recent studies using high-resolution mass spectrometry have highlighted its significance, particularly in understanding the full metabolic profile of acetaminophen (B1664979). researchgate.netnih.gov This pathway involves a series of enzymatic steps that transform initial glutathione (B108866) adducts into methylated sulfur-containing compounds. biorxiv.orgnih.gov
The journey to S-Methyl-3-thioacetaminophen begins with the formation of NAPQI, a highly reactive and toxic intermediate produced from the cytochrome P450-mediated oxidation of acetaminophen. nih.govbiorxiv.orgwikipedia.org Under normal conditions, NAPQI is efficiently detoxified. wikipedia.org In vitro studies using liver models have confirmed that thiomethyl metabolites are directly linked to the elimination of the toxic NAPQI. nih.govresearchgate.net The formation of these metabolites serves as an indicator of the body's processing of NAPQI. biorxiv.org
The primary detoxification mechanism for NAPQI is its conjugation with the endogenous antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs). pharmgkb.orgmdpi.com This initial step forms 3-(glutathion-S-yl)acetaminophen (APAP-GSH). pharmgkb.orgcas.cz
This glutathione conjugate is not the final product but a precursor for further metabolism. It is sequentially broken down by enzymes such as γ-glutamyltransferase and dipeptidases to form the cysteine conjugate, 3-(cystein-S-yl)acetaminophen (APAP-Cys). researchgate.netnih.gov Both the glutathione conjugate (APAP-SG) and the cysteine conjugate (APAP-Cys), along with the mercapturate form (NAC-APAP), are considered the direct precursors that feed into the thiomethyl shunt pathway. researchgate.netbiorxiv.orgresearchgate.net Studies in rodents have shown that this biotransformation can involve enterohepatic circulation, where biliary excretion of these glutathione-derived conjugates into the intestine is followed by microbiotic transformation. researchgate.net
Table 1: Key Precursor Metabolites in the Thiomethyl Shunt Pathway
| Metabolite Name | Abbreviation | Role |
| N-acetyl-p-benzoquinone imine | NAPQI | Reactive metabolite of acetaminophen, initial substrate for detoxification. biorxiv.orgwikipedia.org |
| 3-(glutathion-S-yl)acetaminophen | APAP-GSH | Initial detoxification product of NAPQI and glutathione. pharmgkb.orgcas.cz |
| 3-(cystein-S-yl)acetaminophen | APAP-Cys | A key glutathione-derived conjugate and direct precursor for the thiomethyl shunt. researchgate.netnih.gov |
| Acetaminophen Mercapturate | NAC-APAP | A mercapturic acid pathway product, also a precursor for the shunt. researchgate.netresearchgate.net |
The conversion of glutathione-derived conjugates into this compound involves two critical enzymatic steps: cleavage of the cysteine conjugate followed by methylation.
The central step in the thiomethyl shunt is the cleavage of the carbon-sulfur (C-S) bond within the cysteine conjugate, such as APAP-Cys. biorxiv.org This reaction is catalyzed by cysteine S-conjugate β-lyase (CCBL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. biorxiv.orgnih.gov The CCBL-mediated reaction cleaves APAP-Cys to yield ammonia, pyruvate, and a reactive thiol intermediate, 3-mercaptoacetaminophen (SH-APAP). biorxiv.orgnih.gov This enzymatic action is crucial as it liberates the sulfur-containing moiety, making it available for the subsequent methylation step. nih.gov
Following its formation, the reactive thiol intermediate (SH-APAP) undergoes methylation. biorxiv.orgnih.gov This reaction is carried out by a thiol S-methyltransferase. nih.gov The process is dependent on methionine, as the methyl group is donated by S-adenosylmethionine (SAM), the body's primary methyl donor, which is synthesized within the methionine cycle. nih.govnih.govresearchgate.net This methylation step converts the unstable thiol into the more stable this compound (S-CH3-APAP). biorxiv.orgnih.gov
Enzymatic Conversions within the Thiomethyl Shunt
Cysteine S-conjugate Cleavage (CCBL activity)
Conjugated Forms and Derivatives
This compound is not necessarily an end-stage metabolite. It can undergo further phase II conjugation reactions, leading to the formation of more water-soluble derivatives that are readily excreted. chemrxiv.org Non-targeted analyses in human studies have identified several conjugated forms. nih.govchemrxiv.org
The most prominent of these are this compound sulfate (B86663) (S-CH3-APAP-S) and this compound glucuronide (S-CH3-APAP-Glu). chemrxiv.org Additionally, the sulfur atom in this compound can be oxidized to form this compound sulphoxide (SO-CH3-APAP), which can also be subsequently conjugated, resulting in metabolites like this compound sulphoxide sulfate (SO-CH3-APAP-S). researchgate.netchemrxiv.org These conjugated thiomethyl metabolites are considered stable biomarkers with delayed excretion rates compared to conventional acetaminophen metabolites. researchgate.netnih.gov
Table 2: Derivatives of this compound
| Derivative Name | Abbreviation | Description |
| This compound sulfate | S-CH3-APAP-S | A major conjugated form resulting from the sulfation of this compound. researchgate.netchemrxiv.org |
| This compound glucuronide | S-CH3-APAP-Glu | A conjugated form resulting from the glucuronidation of this compound. chemrxiv.org |
| This compound sulphoxide | SO-CH3-APAP | An oxidation product of this compound. chemrxiv.org |
| This compound sulphoxide sulfate | SO-CH3-APAP-S | A conjugated form resulting from the sulfation of the sulphoxide derivative. researchgate.netchemrxiv.org |
This compound Sulfate
This compound undergoes further metabolism, with one of the key pathways being sulfation. This reaction results in the formation of this compound Sulfate (S-CH3-APAP-S). researchgate.netchemrxiv.org This sulfated conjugate is considered a stable biomarker and has been detected in human urine and blood following acetaminophen intake. researchgate.netnih.gov
The formation of S-CH3-APAP-S is a phase II metabolic reaction, catalyzed by sulfotransferase (SULT) enzymes. These enzymes facilitate the transfer of a sulfonate group to the parent compound, increasing its water solubility and aiding in its excretion. The detection of S-CH3-APAP-S provides evidence of the thiomethyl shunt pathway's activity in humans. researchgate.netchemrxiv.org Research using in vitro liver models, such as HepaRG cells and primary human hepatocytes, has confirmed that these thiomethyl metabolites are linked to the elimination of the toxic NAPQI metabolite. researchgate.netnih.gov
This compound Sulfoxide (B87167) (SO-CH3-APAP)
Another metabolic fate of this compound is oxidation, which leads to the formation of this compound Sulfoxide (SO-CH3-APAP). chemrxiv.orgresearchgate.net This biotransformation involves the addition of an oxygen atom to the sulfur atom of the methylthio group.
The formation of this sulfoxide metabolite has been reported in studies investigating the broader metabolic profile of acetaminophen. chemrxiv.orgresearchgate.net While initially identified in animal models, recent advancements in analytical techniques have enabled its detection in humans. chemrxiv.org The enzyme systems responsible for this oxidation step are likely flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes, which are known to catalyze the S-oxidation of various xenobiotics.
This compound Sulfoxide Sulfate (SO-CH3-APAP-S)
Following the oxidation of this compound to its sulfoxide form, a subsequent conjugation reaction can occur. This leads to the formation of this compound Sulfoxide Sulfate (SO-CH3-APAP-S). nih.govchemrxiv.orgresearchgate.net This metabolite represents a product of both phase I (oxidation) and phase II (sulfation) metabolism.
Similar to S-CH3-APAP-S, SO-CH3-APAP-S is a stable, conjugated metabolite that has been identified in human studies. researchgate.netnih.gov Its presence further underscores the complexity of the thiomethyl shunt pathway. The detection of these dual-conjugated metabolites, which have delayed excretion rates, may provide a more comprehensive understanding of an individual's history of acetaminophen exposure. researchgate.netresearchgate.netnih.gov
This compound Glucuronide (S-CH3-APAP-Glu)
In addition to sulfation, this compound can also be conjugated with glucuronic acid to form this compound Glucuronide (S-CH3-APAP-Glu). biorxiv.orgchemrxiv.orgresearchgate.net This is another major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their elimination from the body.
The formation of S-CH3-APAP-Glu is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While previously unreported in humans, recent non-targeted analyses using high-resolution mass spectrometry have identified this glucuronide conjugate. chemrxiv.org Its detection, along with the sulfate conjugate, indicates that this compound is a substrate for both major phase II conjugation pathways.
Intermediate Conjugated 3-Thioacetaminophen Glucuronide (SH-APAP-Glu)
A critical intermediate in the thiomethyl shunt pathway is 3-mercaptoacetaminophen (SH-APAP). This reactive thiol can also undergo direct conjugation. One such identified metabolite is the Intermediate Conjugated 3-Thioacetaminophen Glucuronide (SH-APAP-Glu). biorxiv.orgchemrxiv.orgresearchgate.net
The formation of SH-APAP-Glu represents a branch point in the metabolic cascade. Instead of being methylated to form this compound, the reactive thiol group of SH-APAP is directly conjugated with glucuronic acid. To the best of current knowledge, this metabolite had not been detected in any species prior to recent advanced metabolomic studies. chemrxiv.org Its identification sheds further light on the intricate biotransformation processes following the initial formation of the reactive thiol intermediate. biorxiv.org
Summary of this compound and its Metabolites
Toxicological Implications and Mechanisms Associated with S Methyl 3 Thioacetaminophen
Link to N-acetyl-p-benzoquinone imine (NAPQI) Detoxification and Elimination
S-Methyl-3-thioacetaminophen is a metabolite of acetaminophen (B1664979) that is directly linked to the detoxification and elimination of NAPQI. researchgate.netnih.gov Under normal therapeutic conditions, a small fraction of acetaminophen is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive and toxic NAPQI. wikipedia.orgresearchgate.net The body's primary defense against NAPQI is its rapid conjugation with glutathione (B108866) (GSH), a process that neutralizes its toxicity. pharmgkb.orgwikipedia.org This conjugation results in the formation of glutathione-derived metabolites, such as cysteine and mercapturic acid conjugates, which are then excreted. pharmgkb.org
This compound is formed via a secondary pathway known as the "thiomethyl shunt". researchgate.netresearchgate.netbiorxiv.org This process begins with the glutathione-derived conjugates of NAPQI. Specifically, the cysteine conjugate of acetaminophen (APAP-Cys) undergoes cleavage of its carbon-sulfur bond by the enzyme cysteine-conjugate beta-lyase (CCBL). biorxiv.org This reaction yields a reactive thiol intermediate (3-mercaptoacetaminophen or SH-APAP), which is subsequently methylated to produce this compound (S-CH3-APAP). biorxiv.org In vitro experiments using human liver cell models have confirmed that these thiomethyl metabolites are directly linked to NAPQI elimination, as they are produced in significant amounts following exposure to NAPQI's glutathione-derived conjugates. nih.govresearchgate.netbiorxiv.org
| Metabolite | Abbreviation | Role in Pathway |
|---|---|---|
| N-acetyl-p-benzoquinone imine | NAPQI | Initial reactive metabolite formed from acetaminophen oxidation. wikipedia.org |
| Acetaminophen-Glutathione Conjugate | APAP-GSH | Product of NAPQI detoxification by glutathione. pharmgkb.org |
| 3-(Cystein-S-yl)acetaminophen | APAP-Cys | A glutathione-derived conjugate and direct precursor in the thiomethyl shunt. biorxiv.org |
| 3-mercaptoacetaminophen | SH-APAP | Reactive thiol intermediate formed by the action of cysteine-conjugate beta-lyase on APAP-Cys. biorxiv.org |
| This compound | S-CH3-APAP | The final methylated product of the thiomethyl shunt. biorxiv.org |
Role as an Indicator of Reactive Metabolite Formation and Elimination
This compound and its own conjugated forms, such as this compound sulfate (B86663) (S-CH3-APAP-S), have emerged as important biomarkers for tracking the formation and elimination of the toxic NAPQI. researchgate.netnih.gov Unlike the primary acetaminophen metabolites that are rapidly excreted, the thiomethyl metabolites exhibit delayed formation and excretion rates. biorxiv.orgchemrxiv.org This provides a significantly longer window for assessing the body's exposure to acetaminophen and the extent of its conversion to the toxic metabolite. chemrxiv.org
Recent research has highlighted several key characteristics of these biomarkers:
Delayed Excretion: Peak levels of thiomethyl metabolites are observed in urine around 24 hours after acetaminophen intake, in stark contrast to the 2-4 hour peak time for conventional metabolites. biorxiv.org
Clinical Relevance: They can serve as effective clinical markers for diagnosing acute acetaminophen poisoning, particularly in cases where the parent drug and its primary metabolites are no longer detectable in the blood. nih.govresearchgate.net
Toxicological Insight: The presence and concentration of these metabolites provide direct information about the activity of the NAPQI-related oxidative pathway, which is of high toxicological interest. researchgate.netchemrxiv.org
| Metabolite Type | Examples | Peak Excretion Time After Intake |
|---|---|---|
| Conventional Metabolites | APAP-glucuronide, APAP-sulfate | 2-4 hours biorxiv.org |
| Thiomethyl Metabolites | S-CH3-APAP-S, SO-CH3-APAP-S | ~24 hours biorxiv.org |
Underestimation of NAPQI Production and Thiomethyl Metabolites
The formation of thiomethyl metabolites was historically considered a negligible aspect of acetaminophen metabolism in humans, thought to represent less than 1% of the initial dose. researchgate.netbiorxiv.org Consequently, this pathway was largely overlooked in biomonitoring and toxicological assessments. researchgate.net However, recent advancements in analytical techniques, particularly high-resolution mass spectrometry (HRMS), have challenged this long-held assumption. chemrxiv.org
Relationship to Acetaminophen-Induced Hepatotoxicity Research
Acetaminophen-induced liver injury is a primary consequence of the overproduction of NAPQI. wikipedia.orgmdpi.com When its formation overwhelms the liver's capacity for glutathione conjugation, NAPQI binds to cellular proteins, particularly in the mitochondria, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. medscape.comnih.gov
This compound, as a direct product of the NAPQI detoxification pathway, is a valuable tool in hepatotoxicity research. researchgate.netsmolecule.com The study of this metabolite and its derivatives offers several advantages:
Investigating Inter-individual Variability: Measuring thiomethyl metabolites can help researchers understand the inter-individual differences in NAPQI production. researchgate.netnih.gov This variability may explain why certain individuals are more susceptible to acetaminophen-induced hepatotoxicity. researchgate.net
Improving Clinical Studies: These long-term biomarkers have significant potential to enhance clinical studies by providing a more accurate and extended history of acetaminophen exposure and NAPQI formation. researchgate.net This is particularly useful in cases of acute intoxication or for studying the underlying factors involved in drug-induced liver injury. researchgate.net
Enhancing Biomonitoring: Including thiomethyl metabolites in future biomonitoring methods could reduce the potential for underestimating acetaminophen use and provide a more complete picture of its metabolism from a toxicological standpoint. chemrxiv.org
By serving as a reliable indicator of the body's handling of NAPQI, this compound provides crucial insights into the mechanisms of acetaminophen toxicity and aids in the development of more precise tools for clinical and epidemiological research. researchgate.netresearchgate.net
Applications in Human Biomonitoring and Clinical Diagnostics
S-Methyl-3-thioacetaminophen as a Stable Biomarker for Acetaminophen (B1664979) Ingestion
Traditional biomonitoring for acetaminophen use relies on measuring the parent drug and its primary phase II metabolites, such as glucuronide and sulfate (B86663) conjugates. chemrxiv.org However, these compounds possess a short biological half-life, making the retrospective assessment of acetaminophen exposure challenging. chemrxiv.orgresearchgate.net This limitation can lead to an underestimation of use in epidemiological studies and complicates diagnostics in clinical settings. chemrxiv.org
Recent research utilizing high-resolution mass spectrometry (HRMS) has identified this compound and its conjugated forms, specifically this compound sulfate and this compound sulphoxide sulfate, as highly stable biomarkers. nih.govresearchgate.net These thiomethyl metabolites provide a more dependable history of acetaminophen ingestion, overcoming the constraints posed by the rapid clearance of conventional markers. nih.govresearchgate.net Their stability and persistence in the body ensure that they can be detected for a longer duration following exposure, thus offering a more accurate and reliable indication of an individual's exposure history. nih.gov
Delayed Excretion Rates and Extended Window of Exposure Assessment
A key characteristic of this compound that enhances its utility as a biomarker is its significantly delayed excretion profile compared to other acetaminophen metabolites. chemrxiv.orgnih.gov While the parent drug and its main glucuronide and sulfate conjugates typically reach their peak excretion rates within a few hours post-ingestion, this compound exhibits a much later peak. nih.gov
One study documented the mean time of peak urinary excretion rate for methylthioacetaminophen to be 13.5 hours, in stark contrast to the 1.3 to 3.7-hour peak for acetaminophen and its other primary metabolites. nih.gov This delayed formation and excretion rate effectively extends the window for exposure assessment. chemrxiv.orgresearchgate.net This property is particularly valuable in human biomonitoring, as it allows for the detection of acetaminophen use for a longer period after the initial dose, reducing the likelihood of false negatives in epidemiological and clinical research. chemrxiv.orgresearchgate.net
Peak Urinary Excretion Times of Acetaminophen and its Metabolites
Comparison of the mean time to reach peak urinary excretion rate following a 1-gram dose of acetaminophen.
| Compound | Mean Peak Excretion Time (Hours) |
|---|---|
| Acetaminophen | 1.3 - 3.7 |
| Acetaminophen Glucuronide | 1.3 - 3.7 |
| Acetaminophen Sulfate | 1.3 - 3.7 |
| Acetaminophen Cysteine & Mercapturate Conjugates | 1.3 - 3.7 |
| Methylthioacetaminophen | 13.5 |
Data sourced from Clin Pharmacol Ther. 1987;41(4):413-8. nih.gov
Diagnostic Utility in Acute Acetaminophen Intoxication
In cases of acute acetaminophen overdose, rapid diagnosis is critical for initiating timely treatment with antidotes like N-acetylcysteine to prevent severe liver injury. msdmanuals.com However, a significant challenge arises when patients present to the clinic late after ingestion, by which time serum concentrations of the parent acetaminophen may have fallen below the toxic threshold on the Rumack-Matthew nomogram or become undetectable. nih.govresearchgate.netredalyc.org
This compound and its conjugates serve as relevant clinical markers that can diagnose acute acetaminophen intoxication in these challenging scenarios. nih.govresearchgate.net Because of their delayed formation and extended presence in circulation, these thiomethyl metabolites can still be detected in blood and urine when free acetaminophen has nearly disappeared. nih.govresearchgate.net Their presence provides crucial evidence of a recent overdose, allowing clinicians to make an informed decision about treatment even in the absence of other indicators. researchgate.net Monitoring these metabolites can also aid in tracking the elimination of the toxic fraction of the drug after an overdose. researchgate.netbiorxiv.org
Assessment of Inter-Individual Variability in NAPQI Production
The hepatotoxicity of acetaminophen is not caused by the drug itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). biorxiv.orgresearchgate.netxiahepublishing.com This toxic compound is formed in the liver by cytochrome P450 enzymes. biorxiv.orgnih.gov this compound is produced via a metabolic pathway known as the thiomethyl shunt, which processes NAPQI-glutathione conjugates. nih.govresearchgate.netresearchgate.net
This direct link means that the levels of this compound reflect the amount of NAPQI being produced and detoxified. nih.govresearchgate.net Consequently, measuring these thiomethyl metabolites provides a valuable tool for investigating inter-individual variability in NAPQI production. nih.govresearchgate.netresearchgate.net Understanding why some individuals produce more NAPQI than others is key to studying the underlying causes of susceptibility to acetaminophen-induced liver damage. nih.govresearchgate.net These biomarkers can, therefore, be used in clinical studies to explore the factors influencing an individual's risk of hepatotoxicity. researchgate.netbiorxiv.org
Integration into Next-Generation Biomonitoring Methods
The identification and application of this compound as a biomarker are closely tied to the advent of advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS). chemrxiv.orgnih.gov These next-generation biomonitoring methods allow for non-targeted analyses of biological samples, revealing a more comprehensive metabolic fingerprint of chemical exposures. chemrxiv.orgresearchgate.net
The discovery of these delayed biomarkers through HRMS-based exposomics demonstrates a significant advance toward greater precision in human biomonitoring. nih.govresearchgate.net Integrating the measurement of this compound and its conjugates into future biomonitoring protocols offers a more robust and accurate approach to assessing acetaminophen exposure than methods based solely on the parent compound and its immediate metabolites. chemrxiv.orgresearchgate.net This approach aligns with the goals of next-generation biomonitoring, which seeks to use new technologies to generate more accurate and ecologically comprehensive data for assessment and decision-making. frontiersin.org
Advanced Analytical Methodologies for S Methyl 3 Thioacetaminophen Research
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds within a sample. measurlabs.com Its high accuracy is ideal for identifying molecular structures, from small organic molecules to large macromolecules. measurlabs.commeasurlabs.com This precision allows for the confident identification of unknown compounds. measurlabs.com
Recent studies have utilized HRMS to demonstrate that conjugates of S-Methyl-3-thioacetaminophen, specifically this compound sulfate (B86663) and this compound sulphoxide sulfate, serve as stable biomarkers with delayed excretion rates compared to more conventional acetaminophen (B1664979) metabolites. nih.govresearchgate.netbnc.cat This finding suggests that these metabolites could provide a more reliable history of acetaminophen ingestion in epidemiological studies. nih.govresearchgate.netbnc.cat Furthermore, these biomarkers may be clinically relevant for diagnosing acute acetaminophen intoxication, particularly when the parent drug is no longer detectable in the blood. nih.govresearchgate.netbnc.cat In-vitro studies using liver models have confirmed that these thiomethyl metabolites are linked to the elimination of the toxic N-acetyl-p-benzoquinone imine (NAPQI) through a pathway known as the thiomethyl shunt. nih.govresearchgate.net
Key Findings from HRMS Research:
| Finding | Significance | Citations |
| Identification of this compound sulfate and sulphoxide sulfate | Provides stable, long-term biomarkers of acetaminophen exposure. | nih.govresearchgate.netbnc.catresearchgate.net |
| Delayed excretion of thiomethyl metabolites | Extends the window for detecting acetaminophen use. | nih.govchemrxiv.org |
| Link to NAPQI elimination via thiomethyl shunt | Offers insights into the toxicological pathways of acetaminophen. | nih.govresearchgate.netresearchgate.net |
Exposomics-Based HRMS Approaches
Exposomics, the study of the totality of human environmental exposures, when combined with HRMS, offers a powerful approach for comprehensive biomonitoring. nih.gov This strategy has been instrumental in identifying previously overlooked metabolites of acetaminophen, such as the conjugated forms of this compound. researchgate.net By employing untargeted HRMS analyses, researchers have been able to detect significant signals from these thiomethyl metabolites, highlighting their importance in human metabolism. researchgate.net This exposomics-based HRMS approach has the potential to significantly improve the precision of human biomonitoring for acetaminophen and to investigate inter-individual variability in NAPQI production. nih.govresearchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation capabilities of liquid chromatography with the high mass accuracy of HRMS. measurlabs.com This combination allows for the identification and quantification of various analytes with very high sensitivity, even in complex matrices. measurlabs.comnih.gov In the context of this compound research, LC-HRMS has been used to analyze its conjugates in biological samples, providing data on their distribution and excretion profiles. researchgate.net The untargeted approach of LC-HRMS has been particularly effective in identifying a range of metabolites in various samples. animbiosci.org The stability and reproducibility of the LC-HRMS method are often confirmed by the tight clustering of quality control samples in data analysis. animbiosci.org
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (UHPLC-ESI-QTOF)
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (UHPLC-ESI-QTOF) mass spectrometry is an advanced analytical technique that provides comprehensive metabolite profiling. mdpi.comnih.gov This method offers high resolution and mass accuracy, enabling the sensitive detection and identification of numerous compounds in a single analysis. nih.govnih.gov The UHPLC system allows for the use of small particle size columns, which results in finer resolution and separation of isomers. nih.gov In studies of acetaminophen metabolism, UHPLC-ESI-QTOF has been used to detect and characterize various metabolites, including the thiomethyl shunt derivatives, in negative ion mode. researchgate.net The structural characterization of these compounds is based on their high-resolution mass, fragmentation patterns, and comparison with literature data. mdpi.com This powerful tool has proven useful for identifying multiple constituents in complex mixtures. nih.gov
Ion Chromatography Techniques
Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions in a sample. metrohm.com It operates on the principle of ion exchange, where ions in the sample are separated based on their affinity for an ion-exchange resin in a column. shimadzu.comresearchgate.net The separated ions are typically detected by a conductivity detector. shimadzu.com IC is particularly well-suited for the analysis of inorganic anions and cations, organic acids, and amines. metrohm.comresearchgate.netthermofisher.com When coupled with mass spectrometry (IC-MS), it becomes a robust, sensitive, and selective technique for determining polar contaminants. metrohm.com While specific applications of IC for the direct analysis of this compound are not extensively documented, the technique's ability to analyze charged and polar compounds suggests its potential utility in separating this metabolite and its charged conjugates from complex biological samples. metrohm.comthermofisher.com
Isotopic Labeling for Metabolic Tracing (e.g., S-Methyl-d3-thioacetaminophen)
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. creative-proteomics.com This involves introducing a stable isotope-labeled version of the compound of interest, such as S-Methyl-d3-thioacetaminophen, into the system. creative-proteomics.com The labeled compound, or "tracer," behaves chemically and biologically identically to its unlabeled counterpart but can be distinguished by its higher mass using mass spectrometry. creative-proteomics.com By tracking the appearance of the isotopic label in various metabolites over time, researchers can delineate metabolic pathways and quantify the flux of metabolites through these pathways. nih.govfrontiersin.orgnih.gov This approach provides dynamic information about cellular metabolism that cannot be obtained from static metabolite measurements alone. nih.govnih.gov For example, using stable isotope-labeled substrates and analyzing the isotopic enrichment in downstream metabolites allows for the assessment of substrate selection for energy metabolism and the relative contributions of different pathways. nih.govfrontiersin.org While specific studies employing S-Methyl-d3-thioacetaminophen are not widely reported, the principle of isotopic labeling is a cornerstone of metabolic research and would be an invaluable tool for elucidating the precise formation and downstream transformations of this compound.
Biological and Translational Significance of S Methyl 3 Thioacetaminophen
Detection in Human Biological Fluids (Urine, Serum, Plasma)
S-Methyl-3-thioacetaminophen has been identified in human biological fluids, including urine and serum. cymitquimica.com Its detection is often linked to the metabolism of acetaminophen (B1664979). scbt.com The formation of this compound is part of a metabolic pathway known as the thiomethyl shunt. researchgate.netresearchgate.netnih.gov This pathway involves the transformation of glutathione-derived conjugates of acetaminophen in the intestine, followed by methylation. researchgate.net
Recent advances in analytical techniques, particularly high-resolution mass spectrometry (HRMS), have enabled the sensitive detection and quantification of this compound and its conjugates, such as this compound sulfate (B86663) and this compound sulphoxide sulfate. researchgate.netnih.govchemrxiv.org These methods have shown that thiomethyl metabolites can have delayed peak concentrations in blood and urine compared to other acetaminophen metabolites, potentially extending the window for assessing acetaminophen exposure. chemrxiv.orgresearchgate.net
Studies have successfully quantified this compound in human urine using capillary electrophoresis-tandem mass spectrometry. nih.govresearchgate.net This method allows for the analysis of different metabolic profiles in patients. nih.gov Furthermore, untargeted metabolomics approaches have been instrumental in identifying this compound in plasma samples. nih.govpreprints.org The ability to detect this compound in readily accessible biological fluids like urine and plasma underscores its potential for use in clinical and epidemiological studies. researchgate.netnih.govsonar.choup.com
In Vitro Model Studies
In vitro models, particularly the human hepatoma cell line HepaRG and primary human hepatocytes (PHHs), have been crucial in elucidating the metabolic pathways leading to the formation of this compound. researchgate.netnih.govresearchgate.net HepaRG cells are a unique and valuable tool because they can differentiate into both hepatocyte-like and biliary-like cells, expressing a wide array of drug-metabolizing enzymes and transporters similar to those in the human liver. nih.govjst.go.jpresearchgate.net
Studies using these models have confirmed that thiomethyl metabolites, including this compound, are directly linked to the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), a reactive and toxic metabolite of acetaminophen. researchgate.netnih.govresearchgate.net Research has shown that exposing HepaRG cells and PHHs to acetaminophen and its glutathione-derived precursors leads to the production of this compound sulfate. researchgate.net This confirms the role of the thiomethyl shunt pathway in human liver cells. researchgate.netnih.gov
The use of HepaRG cells offers several advantages over other models like HepG2 cells, as they more closely resemble the metabolic capabilities of primary human hepatocytes. tandfonline.comnih.gov While HepaRG cells show lower expression of some cytochrome P450 enzymes compared to PHHs, they exhibit a comparable profile for many drug metabolism studies. researchgate.netplos.org These in vitro systems are invaluable for investigating the mechanisms of drug metabolism and toxicity in a human-relevant context. nih.govplos.org
Table 1: In Vitro Models in this compound Research
| Cell Model | Key Findings Related to this compound | References |
|---|---|---|
| HepaRG Cells | Confirmed production of thiomethyl metabolites from acetaminophen and its precursors via the thiomethyl shunt pathway. researchgate.netnih.gov | nih.gov, tandfonline.com, researchgate.net, jst.go.jp, researchgate.net, researchgate.net, nih.gov, researchgate.net, plos.org, nih.gov |
| Demonstrated that formation is linked to NAPQI detoxification. researchgate.netnih.govresearchgate.net | ||
| Primary Human Hepatocytes (PHHs) | Validated findings from HepaRG cells regarding the formation of this compound sulfate. researchgate.net | researchgate.net, researchgate.net, plos.org |
| Serve as a primary model for studying human liver metabolism. researchgate.netplos.org |
In Vivo Studies and Human Cohorts
In vivo studies involving human cohorts have provided critical insights into the formation and excretion of this compound. Longitudinal exposure studies in male volunteers have utilized non-targeted high-resolution mass spectrometry to identify previously unrecognized acetaminophen metabolites, including this compound and its conjugates. chemrxiv.orgresearchgate.net These studies revealed that these thiomethyl metabolites exhibit delayed formation and excretion rates compared to the more commonly measured acetaminophen metabolites. chemrxiv.orgresearchgate.net
This delayed excretion is thought to be due to the enterohepatic circulation of glutathione-derived conjugates, which are then processed by the gut microbiota before reabsorption and methylation. researchgate.net This characteristic suggests that this compound and its related compounds could serve as more stable, long-term biomarkers of acetaminophen exposure. researchgate.netresearchgate.netnih.gov
The detection of these metabolites provides valuable information about metabolic pathways that are of toxicological interest, particularly the generation of the reactive intermediate NAPQI. chemrxiv.orgresearchgate.net By including these delayed biomarkers in future human biomonitoring studies, it may be possible to reduce the underestimation of acetaminophen use and gain a more accurate picture of an individual's exposure history. researchgate.netchemrxiv.orgresearchgate.net
Emerging Roles in Disease Biomarkers
The unique characteristics of this compound have led to its investigation as a potential biomarker in various diseases. Its presence and concentration in biological fluids may reflect underlying pathological processes.
Glioblastoma, an aggressive brain tumor, is an area where metabolomics is being increasingly used to identify diagnostic and prognostic biomarkers. aacrjournals.orgf1000research.comnih.govmdpi.commdpi.com Untargeted metabolomics studies of plasma from glioblastoma patients have identified this compound as a metabolite of interest. nih.govpreprints.org
In one study, increased levels of this compound were observed in the plasma of glioblastoma patients after surgery. preprints.org This finding was likely associated with the administration of acetaminophen for post-operative pain management. nih.govpreprints.org While in this context its presence reflects medication use, the ability to detect and quantify such metabolites highlights the potential of metabolomics to monitor treatment responses and patient care. f1000research.comnih.govjcancer.org Further research is needed to determine if this compound has a more direct role in the pathophysiology of glioblastoma or if its modulation could be of therapeutic interest. nih.gov
The search for non-invasive biomarkers for acute rejection (ACR) in heart transplant recipients is a critical area of research, as the current gold standard, endomyocardial biopsy, is invasive. tandfonline.comnih.govresearchgate.netfrontierspartnerships.orgfrontiersin.orgnih.gov A pilot study using an untargeted metabolomics approach on plasma from heart transplant recipients made a significant finding regarding this compound. researchgate.net
The study revealed that the levels of this compound were significantly lower in patients experiencing acute cellular rejection compared to those without rejection. researchgate.netresearchgate.net The diagnostic performance of this metabolite, as measured by the area under the receiver operating characteristic curve (AUC), was 0.872, indicating good potential as a biomarker. researchgate.netresearchgate.net This finding suggests a possible link between acetaminophen metabolism and the immune response in transplant rejection, warranting further investigation into its role in transplant immunology. researchgate.net If validated in larger studies, monitoring plasma levels of this compound could become a simple, non-invasive blood test to help diagnose and monitor heart transplant rejection. researchgate.net
Table 2: Emerging Biomarker Roles of this compound
| Disease Area | Key Findings | Potential Clinical Utility | References |
|---|---|---|---|
| Glioblastoma | Detected in the plasma of post-operative patients. preprints.org | Monitoring of post-operative medication administration. nih.govpreprints.org | aacrjournals.org, f1000research.com, nih.gov, mdpi.com, nih.gov, nih.gov, preprints.org, mdpi.com, nih.gov, jcancer.org |
| Heart Allograft Acute Rejection (ACR) | Significantly lower plasma levels in patients with ACR. researchgate.netresearchgate.net | Potential non-invasive biomarker for diagnosing and monitoring ACR. researchgate.net | , tandfonline.com, nih.gov, researchgate.net, frontierspartnerships.org, researchgate.net, researchgate.net, frontiersin.org, nih.gov |
Considerations in Developmental Disorders Research
The investigation into the etiology of developmental disorders is an area of intensive research, with a growing focus on the impact of environmental exposures and pharmaceutical use during critical developmental windows. In this context, the accurate assessment of exposure to common medications like acetaminophen (also known as paracetamol) is of significant interest. This compound, a metabolite of acetaminophen, has emerged as a key compound in this field, not as a direct causative agent, but as a crucial biomarker for improving the precision of human biomonitoring. nih.govresearchgate.netbnc.cat
The widespread consumption of acetaminophen has prompted studies into potential undesirable effects, including possible associations with developmental disorders. nih.govresearchgate.netbnc.catresearchgate.net A primary challenge in these epidemiological studies is the short biological half-life of acetaminophen, which complicates efforts to accurately assess an individual's exposure over time. nih.govresearchgate.net
Recent advancements in analytical chemistry, particularly high-resolution mass spectrometry (HRMS), have identified this compound and its conjugates, such as this compound sulfate and this compound sulphoxide sulfate, as stable biomarkers. nih.govresearchgate.netbnc.cat These metabolites exhibit delayed excretion rates compared to conventional acetaminophen metabolites. nih.govresearchgate.net This characteristic is significant because it provides a more reliable and extended window for assessing acetaminophen ingestion, which is critical for epidemiological research into developmental disorders. nih.govresearchgate.netbnc.catchemrxiv.org
The formation of this compound is directly linked to the metabolism of N-acetyl-p-benzoquinone imine (NAPQI), a toxic intermediate of acetaminophen metabolism. nih.govresearchgate.netresearchgate.net These thiomethyl metabolites are produced via a pathway known as the thiomethyl shunt. nih.govresearchgate.netresearchgate.net Therefore, monitoring these metabolites may not only improve exposure assessment but also offer insights into inter-individual variability in the production of the toxic NAPQI metabolite. nih.govresearchgate.netresearchgate.net The ability to more accurately quantify exposure and understand metabolic differences between individuals is a critical step forward in studying the potential links between acetaminophen use and health disorders like developmental disorders. nih.govchemrxiv.org
Detailed Research Findings
Research utilizing in vitro liver models, such as HepaRG cells and primary human hepatocytes, has confirmed that these thiomethyl metabolites are directly associated with the detoxification of NAPQI. nih.govresearchgate.netresearchgate.net The use of exposomics-based HRMS approaches has been instrumental in these findings, demonstrating the potential to advance the precision of human biomonitoring. nih.govresearchgate.net
Table 1: Research Findings on this compound as a Biomarker | Finding | Significance in Developmental Disorder Research | Supporting Evidence | Citations | | :--- | :--- | :--- | :--- | | Stable Biomarker | this compound and its conjugates have longer half-lives than parent acetaminophen. | Provides a more reliable history of acetaminophen ingestion in epidemiological studies. | High-resolution mass spectrometry (HRMS) studies in humans. | nih.govresearchgate.netbnc.cat | | Delayed Excretion | Excreted more slowly than other acetaminophen metabolites. | Extends the window for detecting and quantifying exposure. | Human studies measuring metabolite levels over time. | nih.govresearchgate.netchemrxiv.org | | Link to NAPQI | Formation is directly linked to the toxic NAPQI pathway via the thiomethyl shunt. | Allows for investigation of inter-individual variability in toxic metabolite production. | In vitro liver models (HepaRG cells, primary human hepatocytes). | nih.govresearchgate.netresearchgate.netresearchgate.net | | Improved Biomonitoring | Use of these biomarkers improves the precision of assessing acetaminophen exposure. | Crucial for accurately studying potential associations between acetaminophen consumption and developmental disorders. | Exposomics-based HRMS approaches. | nih.govresearchgate.netbnc.cat |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | S-CH3-APAP |
| Acetaminophen / Paracetamol | APAP |
| This compound sulfate | S-CH3-APAP-S |
| This compound sulphoxide sulfate | SO-CH3-APAP-S |
Research Gaps and Future Perspectives on S Methyl 3 Thioacetaminophen
Comprehensive Elucidation of Thiomethyl Shunt Kinetics and Regulation
A significant area requiring further investigation is the detailed kinetics and regulatory mechanisms of the thiomethyl shunt pathway responsible for S-Methyl-3-thioacetaminophen production. While the pathway is known to involve the sequential action of enzymes, including γ-glutamyltransferase, dipeptidases, and crucially, cysteine S-conjugate β-lyases and thiol S-methyltransferases, the precise rate-limiting steps and regulatory controls are not fully understood. researchgate.netnih.gov
In vitro studies using human liver models, such as HepaRG cells and primary human hepatocytes, have confirmed that thiomethyl metabolites are directly linked to NAPQI detoxification. nih.govresearchgate.net These studies have also provided initial kinetic data, with one study noting that in both cell models, the levels of thiomethyl metabolites were relatively low compared to the major phase II conjugates of acetaminophen (B1664979). researchgate.net Another study observed delayed peak levels of conjugated thiomethyl metabolites in blood and urine, suggesting a possible late reabsorption after enterohepatic circulation. chemrxiv.org However, comprehensive in vivo kinetic data in humans remains a critical unmet need. Future research should aim to quantify the flux through the thiomethyl shunt under various conditions and determine the factors that regulate the activity of the key enzymes involved.
Investigation of Inter-Individual Variability in Thiomethyl Metabolite Production
A recurring theme in the literature is the notable inter-individual variability in the production of this compound and its conjugates. nih.govresearchgate.net Understanding the sources of this variation is crucial for the potential clinical application of these metabolites as biomarkers. Factors that could contribute to this variability include genetic polymorphisms in the metabolizing enzymes, co-exposures to other substances, and underlying disease states. smolecule.com
Genetic differences in the enzymes responsible for acetaminophen metabolism, such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, are known to influence an individual's susceptibility to acetaminophen-induced liver failure. frontiersin.org For instance, genetic polymorphisms in glutathione-related genes may affect an individual's capacity to metabolize and eliminate toxic compounds. d-nb.info While the impact of specific polymorphisms in enzymes of the thiomethyl shunt on this compound levels has not been extensively studied, this represents a key area for future pharmacogenomic research. nih.gov Such studies could help identify individuals who are more reliant on the thiomethyl shunt for acetaminophen detoxification and may be at a different risk level for toxicity.
Clinical Validation of this compound as a Biomarker across Diverse Patient Populations
Recent studies have highlighted the potential of this compound and its downstream metabolites, such as this compound sulfate (B86663) and this compound sulphoxide sulfate, as stable, delayed-excretion biomarkers of acetaminophen exposure. nih.govresearchgate.net Their longer half-life compared to conventional acetaminophen metabolites could provide a more reliable history of ingestion, which is particularly valuable in cases of overdose where the timing of ingestion is uncertain. nih.govresearchgate.net
While initial studies in healthy volunteers, pregnant women, and overdose patients have shown promise, extensive clinical validation across more diverse patient populations is required. nih.govresearchgate.netresearchgate.net This includes pediatric and geriatric populations, where metabolic pathways can differ significantly from those in adults. For instance, chronic acetaminophen toxicity in children presents a diagnostic challenge, and a reliable biomarker like 3-(cystein-S-yl)-acetaminophen protein adducts has been shown to be useful. nih.gov Future research should focus on establishing reference ranges and diagnostic cut-offs for this compound and its conjugates in these and other specific populations, such as individuals with pre-existing liver disease or those on multiple medications. A study on glioblastoma patients identified this compound as one of several metabolites with altered levels post-surgery, likely due to medication administration, highlighting the need to characterize its behavior in various clinical contexts. nih.gov
Table 1: Studies on this compound and its Conjugates as Biomarkers
| Study Population | Key Findings | Reference |
| Healthy Male Volunteers | Thiomethyl metabolites showed delayed formation and excretion rates compared to conventional metabolites. | chemrxiv.org |
| Pregnant Women | Thiomethyl metabolites were detected and showed potential for assessing acetaminophen exposure. | researchgate.net |
| Acetaminophen Overdose Patients | Thiomethyl metabolite conjugates are stable biomarkers with delayed excretion, potentially useful for diagnosing acute intoxication when acetaminophen is no longer detectable. | nih.govresearchgate.net |
| Glioblastoma Patients | This compound levels were increased post-surgery, likely reflecting medication administration. | nih.gov |
Exploration of its Intrinsic Biological Activities and Pharmacological Effects Beyond Metabolite Profiling
The current research focus on this compound is almost exclusively on its role as a biomarker of acetaminophen metabolism and toxicity. However, there is a significant knowledge gap regarding the intrinsic biological activities and pharmacological effects of the compound itself. It is currently unknown whether this compound possesses any inherent toxicity or, conversely, any beneficial pharmacological properties.
Development of Standardized Analytical Protocols for Routine Clinical Application
The analysis of this compound and its conjugates has so far been primarily achieved using advanced analytical techniques such as high-resolution mass spectrometry (HRMS). nih.govresearchgate.net While these methods are powerful research tools, they are not yet widely available or standardized for routine clinical laboratory use. The development of robust, validated, and cost-effective analytical methods is a prerequisite for the widespread clinical adoption of this compound as a biomarker.
Efforts have been made to develop and validate U(H)PLC-MS/MS methods for the simultaneous quantification of acetaminophen and its various metabolites, including those from the mercapturic acid pathway, in biological matrices like plasma and urine. nih.govnih.govtandfonline.comwaters.com These methods demonstrate the feasibility of quantifying a panel of acetaminophen-related compounds. However, for this compound to become a routine clinical tool, standardized protocols, certified reference materials, and inter-laboratory validation studies are necessary. This will ensure the accuracy, precision, and comparability of results across different clinical settings, which is essential for establishing reliable diagnostic and prognostic thresholds.
Q & A
Q. What confounding factors complicate the use of S-CH3-APAP as a biomarker for APAP-induced hepatotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
